DL-2-Phenylglycine 5,5-dimethylhexyl ester hydrochloride
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Overview
Description
DL-2-Phenylglycine 5,5-dimethylhexyl ester hydrochloride is a chemical compound that belongs to the class of phenylglycines Phenylglycines are non-proteinogenic amino acids that have a phenyl group attached to the alpha carbon of glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-2-Phenylglycine 5,5-dimethylhexyl ester hydrochloride can be synthesized through several methods. One common approach involves the esterification of DL-2-Phenylglycine with 5,5-dimethylhexanol in the presence of an acid catalyst, followed by the formation of the hydrochloride salt. The reaction conditions typically include refluxing the reactants in an organic solvent such as toluene or dichloromethane, with the addition of a dehydrating agent like thionyl chloride to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization or chromatography techniques to ensure it meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
DL-2-Phenylglycine 5,5-dimethylhexyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
DL-2-Phenylglycine 5,5-dimethylhexyl ester hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DL-2-Phenylglycine 5,5-dimethylhexyl ester hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate protein-protein interactions, affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
DL-2-Phenylglycine: A non-esterified form with similar structural features.
N-Phenylglycine: Contains a phenyl group attached to the nitrogen atom instead of the alpha carbon.
DL-2-Phenylglycine methyl ester: An esterified form with a methyl group instead of the 5,5-dimethylhexyl group.
Uniqueness
DL-2-Phenylglycine 5,5-dimethylhexyl ester hydrochloride is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other phenylglycine derivatives may not be suitable .
Properties
CAS No. |
87252-87-7 |
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Molecular Formula |
C16H26ClNO2 |
Molecular Weight |
299.83 g/mol |
IUPAC Name |
5,5-dimethylhexyl 2-amino-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-16(2,3)11-7-8-12-19-15(18)14(17)13-9-5-4-6-10-13;/h4-6,9-10,14H,7-8,11-12,17H2,1-3H3;1H |
InChI Key |
SLSZFHVUWYUSOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCOC(=O)C(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
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